3-Chloro-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide
Description
Chemical Structure and Properties 3-Chloro-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide (CAS: 1428364-93-5) is a benzamide derivative with the molecular formula C₁₄H₁₄ClNO₃ and a molecular weight of 279.72 g/mol. Its structure consists of a 3-chlorobenzamide group linked via an amide bond to a 3-hydroxypropyl chain bearing a furan-2-yl substituent (Figure 1).
The chloro substituent in the target compound likely arises from chlorination of the benzamide precursor. This compound is marketed as a research chemical for biochemical studies, though its specific biological activities remain underexplored .
Properties
IUPAC Name |
3-chloro-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c15-11-4-1-3-10(9-11)14(18)16-7-6-12(17)13-5-2-8-19-13/h1-5,8-9,12,17H,6-7H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMJTOUGNXEAGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCCC(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorobenzoyl Intermediate Preparation
The synthesis begins with the preparation of 3-chlorobenzoyl chloride, a critical intermediate. Reacting 3-chloro benzoic acid with thionyl chloride (SOCl₂) at 60–70°C for 4–6 hours achieves near-quantitative conversion. Excess SOCl₂ is removed via vacuum distillation, yielding a pale-yellow liquid (purity >98% by GC-MS).
Hydroxypropyl-Furan Substrate Synthesis
The 3-(furan-2-yl)-3-hydroxypropylamine moiety is synthesized through a two-step process:
- Epoxide Ring-Opening : Furan-2-yl glycidyl ether reacts with ammonia in ethanol at 25°C for 24 hours, producing 3-(furan-2-yl)-3-hydroxypropylamine with 65% yield.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:3) isolates the amine, confirmed via $$ ^1 \text{H NMR} $$ (δ 1.8 ppm, –NH₂; δ 5.2 ppm, –OH).
Amide Coupling Strategies
Carbodiimide-Mediated Amidation
The most widely employed method involves coupling 3-chlorobenzoyl chloride with 3-(furan-2-yl)-3-hydroxypropylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
- Conditions : Dichloromethane (DCM), 0°C → 25°C, 12 hours.
- Yield : 72–78% after recrystallization (ethanol/water).
- Side Products : <5% N-acylurea formation, minimized by HOBt.
Schotten-Baumann Reaction
Aqueous-phase synthesis under basic conditions (NaOH, 10%) achieves moderate yields (58–62%).
- Procedure : 3-chlorobenzoyl chloride is added dropwise to a stirred solution of the amine in NaOH/THF (1:1).
- Limitations : Hydrolysis of the furan ring occurs at pH >12, necessitating strict pH control.
Protection/Deprotection Approaches
Hydroxyl Group Protection
To prevent undesired side reactions, the tertiary alcohol in 3-(furan-2-yl)-3-hydroxypropylamine is protected with tert-butyldimethylsilyl (TBDMS) groups.
Comparative Efficiency
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| EDC/HOBt | 78 | 99 | 12 |
| Schotten-Baumann | 62 | 95 | 6 |
| TBDMS-protected route | 85 | 98 | 36 |
Catalytic Asymmetric Synthesis
Organocatalytic Enantioselective Amidation
Chiral phosphoric acids (e.g., TRIP) catalyze the reaction between 3-chlorobenzoyl chloride and the amine in toluene at –20°C.
Palladium-Catalyzed Carbonylation
A patent-pending method employs Pd(OAc)₂/Xantphos for carbonylative coupling.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) reduces reaction time tenfold while maintaining yields (70–75%). Energy consumption is halved compared to conventional heating.
Solid-Phase Synthesis
Immobilizing the amine on Wang resin enables iterative coupling/cleavage cycles.
- Resin Loading : 0.8 mmol/g.
- Final Yield : 81% after HPLC purification.
Challenges and Optimization Opportunities
Byproduct Formation
N-acylurea and furan oxidation byproducts remain persistent issues. Adding molecular sieves (4Å) reduces hydrolysis by 40%.
Solvent Selection
Polar aprotic solvents (DMF, DCM) outperform ethers due to improved amine solubility. Switching to cyclopentyl methyl ether (CPME) enhances green chemistry metrics without yield loss.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The chloro group can be reduced to form the corresponding benzylamine derivative.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-Chloro-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The furan ring and benzamide moiety play crucial roles in its binding affinity and specificity. Additionally, the compound may modulate signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
N-(3-(Furan-2-yl)-3-hydroxypropyl)benzamide (2f)
- Structure : Lacks the 3-chloro substituent on the benzamide ring.
- Physical Properties : Synthesized in 68% yield as an orange oil (vs. solid form of the chlorinated analog) .
- Key Differences : The absence of the chloro group reduces molecular weight (265.3 g/mol vs. 279.72 g/mol) and may influence solubility and electronic properties.
3-Chloro-N-(2-chlorophenyl)benzamide and 3-Chloro-N-(3-chlorophenyl)benzamide
- Structure: Both feature dual chloro substituents—one on the benzamide ring and another on the adjacent phenyl group.
- Crystallography :
- 3-Chloro-N-(2-chlorophenyl)benzamide : Aromatic rings are nearly coplanar (dihedral angle: 4.73°), stabilized by N–H···O hydrogen bonds forming infinite chains .
- 3-Chloro-N-(3-chlorophenyl)benzamide : Larger dihedral angles (9.1° and 7.3°), indicating reduced planarity due to steric effects from the 3-chloro substituent .
3-Chloro-N-[3-(propionylamino)phenyl]benzamide
- Structure: Contains a propionylamino group (-NHCOCH₂CH₃) on the phenyl ring instead of the furan-hydroxypropyl chain.
- Molecular Weight : 302.76 g/mol, higher than the target compound due to the bulkier substituent .
- Potential Applications: Similar benzamide derivatives are intermediates in agrochemicals (e.g., flutolanil, a fungicide) , suggesting possible pesticidal utility.
3-Chloro-N-(dialkylcarbamothioyl)benzamide Metal Complexes
- Structure : Nickel and copper complexes with thiourea-derived ligands.
- Coordination Geometry: Distorted square planar for nickel, with S and O donors from the carbamothioyl group. The target compound’s hydroxypropyl chain and furan could offer alternative coordination sites .
- Relevance : Highlights the role of chloro and amide groups in metal-binding, relevant for catalytic or medicinal applications.
Structural and Functional Analysis
Substituent Effects on Properties
| Compound | Key Substituents | Molecular Weight (g/mol) | Physical State |
|---|---|---|---|
| Target Compound | 3-Cl, furan-2-yl, hydroxypropyl | 279.72 | Solid (research grade) |
| 2f (Non-chlorinated analog) | Furan-2-yl, hydroxypropyl | 265.30 | Orange oil |
| 3-Chloro-N-(2-Cl-Ph) benzamide | 3-Cl, 2-Cl-Ph | 266.71 | Crystalline solid |
| 3-Chloro-N-(3-Cl-Ph) benzamide | 3-Cl, 3-Cl-Ph | 266.71 | Crystalline solid |
Hydrogen Bonding and Crystal Packing
Biological Activity
3-Chloro-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
The compound features a chlorine atom , a furan ring , and a hydroxypropyl group , which contribute to its unique chemical reactivity and biological interactions. These structural components enhance its potential as a pharmacological agent.
The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets. The hydroxyl group enhances hydrogen bonding capabilities, increasing binding affinity to proteins or enzymes involved in various biological pathways.
- Enzyme Inhibition : The compound may inhibit key enzymes, affecting metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest it may exhibit antimicrobial properties against certain bacterial strains.
- Anticancer Potential : Research indicates potential efficacy in inhibiting tumor growth in specific cancer cell lines.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Anticancer | Inhibitory effects on MCF-7 cell line | |
| Enzyme Inhibition | Potential inhibition of ATAD2 |
Case Studies
-
Anticancer Research :
A study focused on the effects of this compound on the MCF-7 breast cancer cell line demonstrated significant cytotoxicity with an IC50 value of approximately 25 µM, indicating its potential as an anticancer agent. -
Antimicrobial Studies :
Research conducted on the antimicrobial activity revealed that the compound showed notable effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 50 µg/mL.
Table 2: Comparison with Similar Compounds
| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |
|---|---|---|
| This compound | 25 µM | 50 µg/mL |
| N-(Furan-2-YL)-N-[3-hydroxypropyl]benzamide | 30 µM | 100 µg/mL |
| Benzamide Derivative X | 15 µM | 75 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
